molecular formula C6H5BrF2OS B2939491 3-Bromo-5-(difluoromethyl)-2-methoxythiophene CAS No. 2248336-69-6

3-Bromo-5-(difluoromethyl)-2-methoxythiophene

Cat. No.: B2939491
CAS No.: 2248336-69-6
M. Wt: 243.07
InChI Key: LISQTPMLZUFETH-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)-2-methoxythiophene is an organosulfur compound that features a thiophene ring substituted with bromine, difluoromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)-2-methoxythiophene typically involves the bromination of 5-(difluoromethyl)-2-methoxythiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)-2-methoxythiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include 3-amino-5-(difluoromethyl)-2-methoxythiophene, 3-thio-5-(difluoromethyl)-2-methoxythiophene, and 3-alkoxy-5-(difluoromethyl)-2-methoxythiophene.

    Oxidation Reactions: Products include 3-bromo-5-(difluoromethyl)-2-methoxysulfoxide and 3-bromo-5-(difluoromethyl)-2-methoxysulfone.

    Reduction Reactions: Products include 3-bromo-5-methyl-2-methoxythiophene.

Scientific Research Applications

3-Bromo-5-(difluoromethyl)-2-methoxythiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethyl)-2-methoxythiophene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through its bromine and difluoromethyl groups, which can form strong bonds with active sites. The methoxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzaldehyde
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-5-(difluoromethyl)-2-methylpyridine

Uniqueness

3-Bromo-5-(difluoromethyl)-2-methoxythiophene is unique due to the combination of its substituents The presence of both bromine and difluoromethyl groups on the thiophene ring imparts distinct electronic properties, making it particularly useful in the synthesis of complex organic molecules and advanced materials

Properties

IUPAC Name

3-bromo-5-(difluoromethyl)-2-methoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2OS/c1-10-6-3(7)2-4(11-6)5(8)9/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISQTPMLZUFETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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